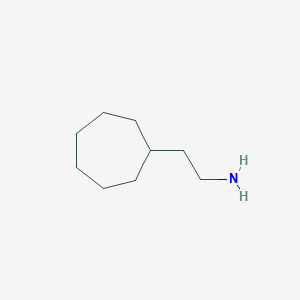![molecular formula C14H15ClO3 B1346289 trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-68-6](/img/structure/B1346289.png)
trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound that contains a mixture of enantiomers . It has a CAS Number of 733740-68-6 and a molecular weight of 266.72 .
Molecular Structure Analysis
The molecular formula of this compound is C14H15ClO3 . The IUPAC name is (1R,2S)-2-(2-(2-chlorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 411.6±15.0 °C, and its predicted density is 1.270±0.06 g/cm3 . The predicted pKa is 4.63±0.40 .Scientific Research Applications
Isomerisation Studies
- The isomerisation of cycloalkanecarboxylic acids, closely related to trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, has been examined, particularly the cis-trans isomerisation under basic conditions. These studies are crucial for understanding the chemical behavior and synthesis of related compounds (Gyarmati et al., 2006).
Stereochemistry and Asymmetric Synthesis
- Research on the asymmetric synthesis of the stereoisomers of cyclopentane-1-carboxylate derivatives, structurally similar to the compound , sheds light on the synthesis pathways and stereochemical considerations in creating complex molecules (Urones et al., 2004).
Bio-isostere Development
- Cyclopentane derivatives have been evaluated as potential bio-isosteres for the carboxylic acid functional group. This research is significant in drug design, offering alternatives to traditional carboxylic acid groups in medicinal compounds (Ballatore et al., 2014).
Conformational Analysis
- Conformational studies of cyclopentane-based amino acids, akin to trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, reveal the intrinsic conformational preferences of these molecules, which is crucial for understanding their biological activities and interaction with other molecules (Casanovas et al., 2008).
properties
IUPAC Name |
(1R,2S)-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOUUJOBTLFNRC-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

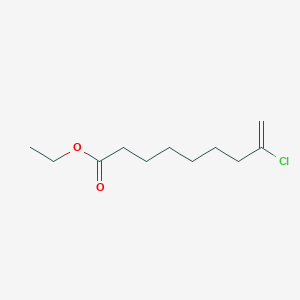
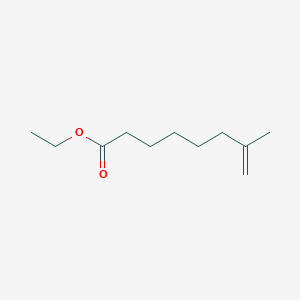





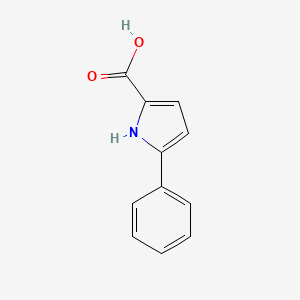


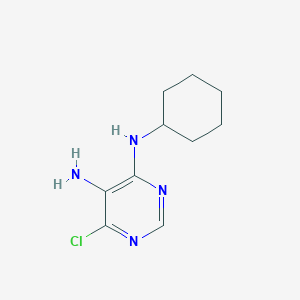
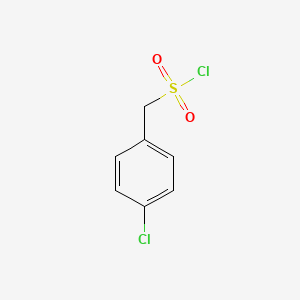
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
